molecular formula C20H22N2O4 B3443290 3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

Cat. No.: B3443290
M. Wt: 354.4 g/mol
InChI Key: IPQXNERTDJGSLE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group and a propan-2-ylphenoxy group attached to the oxadiazole ring

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(2)14-5-8-16(9-6-14)25-12-19-21-20(22-26-19)15-7-10-17(23-3)18(11-15)24-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQXNERTDJGSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl₃) and acetic anhydride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable dimethoxybenzene derivative with the oxadiazole intermediate.

    Attachment of the Propan-2-ylphenoxy Group: The propan-2-ylphenoxy group can be introduced through an etherification reaction. This involves the reaction of a suitable phenol derivative with the oxadiazole intermediate in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic groups, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Quinones, phenols, and other oxidized derivatives.

    Reduction: Amines, reduced heterocycles, and other reduced derivatives.

    Substitution: Halogenated compounds, alkylated compounds, and other substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the propan-2-ylphenoxy group, leading to different chemical and biological properties.

    5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, leading to different chemical and biological properties.

    3-(3,4-Dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole: Lacks the propan-2-ylphenoxy group, leading to different chemical and biological properties.

Uniqueness

The presence of both the dimethoxyphenyl group and the propan-2-ylphenoxy group in 3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole imparts unique chemical and biological properties to the compound. This combination of functional groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

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